molecular formula C10H15NO3 B588162 5-(2-Aminoethyl)-2,3-dimethoxyphenol CAS No. 16046-07-4

5-(2-Aminoethyl)-2,3-dimethoxyphenol

Cat. No.: B588162
CAS No.: 16046-07-4
M. Wt: 197.234
InChI Key: PDKPJPTZKPCMKR-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2,3-dimethoxyphenol, more commonly known in research literature as the alkaloid Pellotine, is a phenolic tetrahydroisoquinoline of significant scientific interest. It is most abundant in Lophophora diffusa and is also present in Lophophora williamsii (Peyote), a cactus with a long history of human use. Recent pharmacological evaluations have revitalized interest in this compound due to its short-acting hypnotic (sleep-inducing) properties and unique mechanism of action, distinguishing it from conventional treatments like benzodiazepines. In vitro studies demonstrate that Pellotine is a metabolically stable compound, showing virtually no metabolism in human liver microsomes over four hours. This stability suggests that the parent compound itself, and not an active metabolite, is responsible for its observed biological effects. The primary research value of Pellotine lies in its potent and selective interaction with the serotonergic system. Radioligand-displacement assays have shown that it binds with high affinity (nanomolar range) to specific serotonin receptors, including 5-HT 1D , 5-HT 6 , and 5-HT 7 . Functionally, it has been characterized as an agonist at the 5-HT 6 receptor and an inverse agonist at the 5-HT 7 receptor. In vivo studies in mice confirm that Pellotine dose-dependently decreases locomotion and modulates sleep architecture by inhibiting REM sleep. These properties make it a valuable research chemical for neuroscientists and pharmacologists investigating sleep-wake disorders, serotonergic signaling pathways, and the development of novel, short-acting hypnotic agents. This product is supplied For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-aminoethyl)-2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-6-7(3-4-11)5-8(12)10(9)14-2/h5-6,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKPJPTZKPCMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659481
Record name 5-(2-Aminoethyl)-2,3-dimethoxyphenol
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16046-07-4
Record name 5-(2-Aminoethyl)-2,3-dimethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16046-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Aminoethyl)-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 5-(2-Aminoethyl)-2,3-dimethoxyphenol and Analogues

The construction of the this compound scaffold can be achieved through several well-established synthetic pathways. These routes often commence with a suitably substituted aromatic precursor, which then undergoes a series of transformations to introduce the aminoethyl functionality.

Catalytic Hydrogenation of Precursors

Catalytic hydrogenation is a widely employed method for the synthesis of phenylethylamines from various precursors, such as substituted phenylacetonitriles and β-nitrostyrenes. This method offers high efficiency and is amenable to a range of substrates.

The reduction of phenylacetonitriles is a direct route to the corresponding phenylethylamines. Various catalysts, including palladium on charcoal (Pd/C), palladium on barium sulfate, and Adams' catalyst (PtO₂), have been utilized for this transformation. The reaction is typically carried out under a hydrogen atmosphere, often in the presence of a solvent like ethanol (B145695) or methanol (B129727), and sometimes with the addition of ammonia (B1221849) to suppress the formation of secondary amines. researchgate.net For instance, the hydrogenation of benzyl (B1604629) cyanide to β-phenylethylamine has been achieved in high yields using Raney nickel in the presence of liquid ammonia. researchgate.net

Similarly, the catalytic hydrogenation of β-nitrostyrenes provides a reliable pathway to phenylethylamines. These precursors are readily prepared through the condensation of the corresponding benzaldehyde (B42025) with nitromethane (B149229). The reduction of the nitroalkene can be performed using catalysts like Pd/C in an acidic medium, such as a mixture of methanol and hydrochloric acid, or in acetic acid with sulfuric acid. youtube.comuwindsor.cawikipedia.org The reaction conditions, including temperature and pressure, can be optimized to achieve high yields of the desired amine. uwindsor.cawikipedia.org

Table 1: Examples of Catalytic Hydrogenation for Phenylethylamine Synthesis

PrecursorCatalystReaction ConditionsProductYieldReference
Benzyl CyanideRaney NickelH₂, Liquid NH₃, 120-130°C, ~2000 psiβ-Phenylethylamine83-87% researchgate.net
3,4-Methylenedioxy-β-nitrostyrene5% Pd/CH₂ (1 atm), EtOH, 12 M HCl, 0°C, 3h3,4-Methylenedioxyphenethylamine71% uwindsor.ca
2,5-Dimethoxy-β-nitrostyrenePalladinized Barium SulfateH₂, Acetic Acid, H₂SO₄, Room Temperature2,5-DimethoxyphenethylamineHigh wikipedia.org
2-Hydroxy-3-methoxy-ω-nitrostyrenePalladium BlackH₂, Acetic Acid, H₂SO₄2-Hydroxy-3-methoxyphenethylamine76% youtube.com

Nitro Group Reduction Strategies

The reduction of a nitro group, particularly in the form of a 2-nitroethyl side chain attached to the aromatic ring, is a fundamental strategy for the synthesis of phenylethylamines. This approach often starts with the corresponding β-nitrostyrene, which is first reduced to the saturated nitroalkane, followed by the reduction of the nitro group to an amine.

The reduction of the carbon-carbon double bond of a β-nitrostyrene to afford a 2-aryl-nitroethane can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of silica (B1680970) gel. semanticscholar.org Subsequently, the nitro group of the resulting nitroalkane can be reduced to the primary amine using various methods. Common reducing agents include lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF), or through catalytic hydrogenation as described in the previous section. masterorganicchemistry.com The choice of reducing agent can be critical to avoid side reactions and achieve high yields. For example, while LiAlH₄ is effective, catalytic hydrogenation is often preferred for its milder conditions and functional group tolerance. uwindsor.ca

Table 2: Nitro Group Reduction Methods for Phenylethylamine Synthesis

PrecursorReducing Agent/CatalystReaction ConditionsProductYieldReference
2,5-Dimethoxy-β-nitrostyreneLiAlH₄THF, reflux, 24h2,5-Dimethoxyphenethylamine~35% (from benzaldehyde) masterorganicchemistry.com
3,4-Dimethoxy-β-nitrostyreneNaBH₄, SiO₂ then reductionCH₂Cl₂, 0-10°C (for nitroalkane)2-(3,4-Dimethoxyphenyl)ethylamine- semanticscholar.org
Nitrostyrene (B7858105)Iron, HCl-Phenethylamine (B48288)- masterorganicchemistry.com

Condensation Reactions and Schiff Base Formation

Condensation reactions, particularly those leading to the formation of Schiff bases (imines), can serve as a versatile entry point for the synthesis of phenylethylamines. This approach typically involves the reaction of a suitable aldehyde or ketone with a primary amine, followed by the reduction of the resulting imine.

Schiff bases are readily synthesized by the condensation of a primary amine with an aldehyde or ketone, often under mild conditions and sometimes with acid catalysis. chemicalbook.comwikipedia.orgcore.ac.uk For the synthesis of phenylethylamines, a substituted benzaldehyde can be reacted with an appropriate amine. The subsequent reduction of the C=N double bond of the Schiff base can be achieved through catalytic hydrogenation or with hydride reducing agents. This method allows for the introduction of various substituents on the nitrogen atom of the final amine.

Table 3: Schiff Base Formation and Subsequent Reduction

Aldehyde/KetoneAmineReaction Conditions for Schiff Base FormationSubsequent Reduction MethodFinal Product TypeReference
2,5-Dimethoxybenzaldehyde (B135726)2-AminophenolWater-methanol mixture, room temperatureNot specified for reductionSchiff Base wikipedia.org
Substituted Benzaldehydes4-AminoantipyrineCondensation reactionNot specified for reductionSchiff Base lkouniv.ac.in
1,3-Disubstituted pyrazole-4-carboxaldehydes2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrileEthanol, glacial acetic acid, refluxNot specified for reductionSchiff Base chemicalbook.com

Regioselective Functionalization Approaches in Phenolic Amine Synthesis

The synthesis of specifically substituted phenolic amines like this compound often requires precise control over the position of functional group introduction on the aromatic ring. Regioselective functionalization strategies are therefore of paramount importance.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to direct deprotonation at the adjacent ortho position. uwindsor.casemanticscholar.orgwikipedia.org Methoxy (B1213986) groups are known to be effective DMGs. wikipedia.org

In the context of synthesizing this compound, a DoM approach could be envisioned starting from 2,3-dimethoxyphenol (B146663). The hydroxyl group would likely need to be protected, for example, as a methoxymethyl (MOM) ether or a carbamate, which are also excellent DMGs. semanticscholar.org The lithiation would be directed to the position ortho to the strongest directing group. In the case of a protected 2,3-dimethoxyphenol, careful consideration of the directing abilities of the substituents is necessary to achieve the desired regioselectivity for the introduction of a two-carbon electrophile that can be subsequently converted to the aminoethyl side chain. The choice of solvent can also influence the regioselectivity of the lithiation. masterorganicchemistry.com

Table 4: Key Aspects of Directed Ortho Metalation

FeatureDescriptionReference
PrincipleA directing metalation group (DMG) on an aromatic ring directs an organolithium reagent to deprotonate the ortho position. wikipedia.org
Common Reagentsn-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi), often in the presence of a ligand like TMEDA. uwindsor.ca
Effective DMGs-OMe, -CONR₂, -OCONEt₂, -SO₂NR₂, -CH₂NR₂. semanticscholar.orgwikipedia.org
RegiocontrolDetermined by the position and directing ability of the DMG. The most acidic ortho proton is typically removed. masterorganicchemistry.com

Selective Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of benzene (B151609) derivatives. The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. organic-chemistry.org For 2,3-dimethoxyphenol, the hydroxyl and methoxy groups are all ortho, para-directing and activating. This presents a challenge for achieving substitution at the C5 position.

One potential strategy to introduce a precursor to the aminoethyl side chain at the desired position is the Vilsmeier-Haack reaction. wikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring. wikipedia.org The formyl group can then be further elaborated into the aminoethyl side chain through reactions such as a Henry reaction (condensation with nitromethane) followed by reduction. The regioselectivity of the Vilsmeier-Haack reaction on 2,3-dimethoxyphenol would need to be carefully controlled to favor formylation at the C5 position.

Table 5: Overview of Vilsmeier-Haack Reaction

AspectDescriptionReference
Reaction TypeElectrophilic aromatic substitution for formylation. wikipedia.org
ReagentsA substituted formamide (e.g., DMF) and a dehydrating agent (e.g., POCl₃). wikipedia.org
Substrate RequirementElectron-rich aromatic or heteroaromatic compounds. wikipedia.org
IntermediateA chloroiminium ion, also known as the Vilsmeier reagent, acts as the electrophile. wikipedia.org

Precursor Development and Modification

Synthesis of Key Aromatic and Side-Chain Intermediates

A common and logical approach to the synthesis of this compound involves the preparation of a substituted benzaldehyde followed by the introduction of a two-carbon side chain. A plausible key aromatic intermediate is 2,3-dimethoxy-5-hydroxybenzaldehyde . While a direct synthesis for this specific aldehyde is not widely reported, its synthesis can be envisioned through established phenolic formylation reactions on a protected 2,3-dimethoxyphenol.

A general route for the synthesis of substituted benzaldehydes, such as 2,3-dimethoxybenzaldehyde, has been described. chemrxiv.org This can serve as a foundational method for producing the necessary aromatic core.

The subsequent and crucial step is the formation of the ethylamine (B1201723) side chain. A widely utilized and effective method for this transformation is the Henry reaction , also known as the nitroaldol reaction. This reaction involves the condensation of an aldehyde with a nitroalkane, in this case, nitromethane, in the presence of a base to yield a β-nitroalcohol, which can then be dehydrated to a nitrostyrene. For the synthesis of the target compound, 2,3-dimethoxy-5-hydroxybenzaldehyde would be reacted with nitromethane to form 2,3-dimethoxy-5-hydroxy-β-nitrostyrene .

The final step in forming the side-chain is the reduction of the nitro group of the nitrostyrene intermediate to an amine. A variety of reducing agents can be employed for this purpose. A common method for the synthesis of phenethylamines is the reduction of a corresponding ω-nitrostyrene using lithium aluminum hydride. wikipedia.org

An alternative strategy for the introduction of the side chain involves the use of a pre-formed two-carbon unit. For instance, the alkylation of a suitably protected phenolic precursor with a haloethylamine derivative could be considered, though this approach often presents challenges with selectivity and protecting group manipulation.

A summary of a plausible synthetic pathway is presented in the table below:

StepReactant(s)Reagent(s)ProductReaction Type
1Protected 2,3-dimethoxyphenolFormylating agent (e.g., in Reimer-Tiemann reaction)Protected 2,3-dimethoxy-5-hydroxybenzaldehydeElectrophilic Aromatic Substitution
2Protected 2,3-dimethoxy-5-hydroxybenzaldehyde, NitromethaneBase (e.g., ammonium (B1175870) acetate)Protected 2,3-dimethoxy-5-(2-nitrovinyl)phenolHenry Reaction
3Protected 2,3-dimethoxy-5-(2-nitrovinyl)phenolReducing agent (e.g., LiAlH4, Catalytic Hydrogenation)Protected this compoundReduction
4Protected this compoundDeprotecting agentThis compoundDeprotection

Protecting Group Chemistry in Phenolic Amine Synthesis

The synthesis of phenolic amines such as this compound necessitates the use of protecting groups to prevent unwanted side reactions of the phenol (B47542) and amine functionalities. The selection of appropriate protecting groups and the strategy for their introduction and removal are critical for a successful synthesis.

The hydroxyl group of the phenol is acidic and can interfere with many of the reagents used in the synthetic sequence. Therefore, it is typically protected early in the synthesis. Common protecting groups for phenols include ethers and esters. The choice of protecting group is dictated by its stability under the reaction conditions of subsequent steps and the ease of its removal at a later stage.

Similarly, the amino group is nucleophilic and basic, and requires protection during certain synthetic transformations to avoid side reactions. nih.gov Carbamates are among the most popular choices for amine protection due to their ease of installation and removal under specific, often mild, conditions. nih.gov

The concept of orthogonal protection is particularly relevant in the synthesis of molecules with multiple functional groups. This strategy allows for the selective deprotection of one functional group in the presence of others. For example, a base-labile amine protecting group could be used in conjunction with an acid-labile phenol protecting group, allowing for their independent removal.

A table of common protecting groups for phenols and amines is provided below:

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
PhenolBenzyl etherBnHydrogenolysis (e.g., H₂, Pd/C)
PhenolMethyl etherMeStrong acid (e.g., HBr, BBr₃)
PhenolSilyl ether (e.g., TBDMS)TBDMSFluoride source (e.g., TBAF)
Aminetert-ButoxycarbonylBocStrong acid (e.g., TFA)
AmineBenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H₂, Pd/C)
Amine9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)

In the context of synthesizing this compound, a benzyl ether could be used to protect the phenolic hydroxyl group, as it is stable to the conditions of the Henry reaction and the subsequent reduction of the nitro group. The benzyl group can then be removed by catalytic hydrogenation, a reaction that can sometimes simultaneously reduce the nitro group. Alternatively, if a different reducing agent is used for the nitro group, the benzyl group can be removed in a separate step. The amine, once formed, could be protected with a Boc group if further modifications to the molecule are required.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be designed with these principles in mind.

One area of focus is the use of catalysis to replace stoichiometric reagents. For example, catalytic transfer hydrogenation offers a safer and more environmentally benign alternative to traditional metal hydride reductions for the conversion of the nitro group to an amine. wikipedia.org This method often utilizes milder conditions and less hazardous reagents.

The use of biocatalysis is another powerful green chemistry tool. Enzymes can offer high selectivity and operate under mild, aqueous conditions, significantly reducing the environmental impact of a synthesis. nih.govnih.gov For instance, biocatalytic reduction of nitro compounds to amines is an emerging and promising alternative to traditional chemical methods. nih.gov Furthermore, biocatalysis can be employed for the synthesis of key intermediates, potentially shortening synthetic routes and reducing the need for protecting groups. nih.gov

Solvent selection is another critical aspect of green chemistry. The ideal solvent is non-toxic, renewable, and easily recycled. Water is often considered the greenest solvent, and developing synthetic steps that can be performed in aqueous media is a key goal. Solvent-free, or neat, reactions are an even more environmentally friendly option, eliminating solvent waste entirely. researchgate.net

The use of solid acid and base catalysts can also contribute to a greener synthesis. These catalysts can often be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification processes. For example, solid base catalysts have been successfully employed in the Henry reaction.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Studies

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modification, enabling the synthesis of a wide array of derivatives through etherification, esterification, and participation in oxidative pathways.

The phenolic -OH group can readily undergo etherification and esterification reactions. These transformations are fundamental in organic synthesis for the introduction of various functional groups and for the protection of the hydroxyl group during other chemical modifications.

Etherification: In the presence of a base and an alkylating agent, the phenolic hydroxyl group can be converted to an ether. The reaction typically proceeds via the formation of a more nucleophilic phenoxide ion. Due to the presence of the basic amino group, careful selection of reaction conditions is necessary to avoid N-alkylation. Protection of the amino group may be required for selective O-alkylation.

General Reaction Scheme for Etherification:

R-X + 5-(2-Aminoethyl)-2,3-dimethoxyphenol (in the presence of a base) → 5-(2-Aminoethyl)-2,3-dimethoxy-1-(alkoxy)benzene + HX

Where R is an alkyl or aryl group and X is a leaving group (e.g., halide).

Esterification: The phenolic hydroxyl group can be acylated to form esters using acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. Similar to etherification, competitive N-acylation of the primary amine is a potential side reaction.

General Reaction Scheme for Esterification:

R-COCl + this compound → 5-(2-Aminoethyl)-2,3-dimethoxyphenyl acetate (B1210297) + HCl

Where R is an alkyl or aryl group.

Reaction TypeReagents and ConditionsExpected Product
EtherificationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone)5-(2-Aminoethyl)-1,2,3-trimethoxybenzene
EsterificationAcyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)5-(2-Aminoethyl)-2,3-dimethoxyphenyl acetate

Phenolic compounds are known to undergo oxidation to form phenoxyl radicals, which are key intermediates in various chemical and biological processes. The presence of electron-donating methoxy (B1213986) groups on the aromatic ring of this compound is expected to lower its oxidation potential, making it susceptible to oxidation.

Research on related dimethoxyphenols has shown that they can efficiently scavenge free radicals, a property attributed to the stability of the resulting phenoxyl radical. nih.govnih.gov The radical can be delocalized over the aromatic ring, and the methoxy groups contribute to this stabilization. The subsequent fate of the phenoxyl radical can involve dimerization, polymerization, or reaction with other radical species.

Studies on the enzymatic oxidation of 2,6-dimethoxyphenol (B48157) have demonstrated the formation of C-C coupled dimers with high antioxidant capacity, proceeding through a phenoxy radical intermediate. researchgate.net A similar reactivity pattern could be anticipated for this compound.

While less common for this specific substitution pattern, phenols can be precursors to quinone methides, which are reactive intermediates in organic synthesis. The formation of an ortho-quinone methide from this compound would require oxidation and the presence of a suitable substituent at the ortho or para position to the hydroxyl group that can be eliminated. Given the substitution pattern, formation of a quinone methide is not a primary or straightforward reaction pathway without further modification of the molecule. However, related dimethoxyphenols have been shown to participate in condensation reactions with aldehydes to form chroman structures via in situ generated ortho-quinone methides. nih.gov

Reactivity of the Primary Aminoethyl Moiety

The primary aminoethyl group is a versatile functional handle that readily participates in acylation and condensation reactions, leading to the formation of amides and Schiff bases, respectively.

The primary amine of this compound is nucleophilic and can be readily acylated by various acylating agents to form amides. This reaction is a fundamental transformation for the synthesis of a wide range of derivatives.

The reaction with carboxylic acids, often activated by coupling agents, or with more reactive acyl chlorides and anhydrides, proceeds efficiently. As mentioned earlier, in the presence of a free phenolic hydroxyl group, competitive O-acylation can occur, and the reaction conditions can be tuned to favor N-acylation.

General Reaction Scheme for Amide Formation:

R-COOH + this compound (with coupling agent) → N-[2-(4-Hydroxy-2,3-dimethoxyphenyl)ethyl]acetamide + H₂O

Where R is an alkyl or aryl group.

Acylating AgentCoupling Agent/BaseExpected Product
Acetic AnhydridePyridineN-[2-(4-Hydroxy-2,3-dimethoxyphenyl)ethyl]acetamide
Benzoyl ChlorideTriethylamineN-[2-(4-Hydroxy-2,3-dimethoxyphenyl)ethyl]benzamide
Propanoic AcidDCC (Dicyclohexylcarbodiimide)N-[2-(4-Hydroxy-2,3-dimethoxyphenyl)ethyl]propanamide

This table illustrates potential acylation reactions. Specific experimental data for the target compound is limited.

The primary amine can undergo condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

Schiff bases are versatile intermediates and have been synthesized from a variety of aminophenols and phenylethylamines. The formation of a Schiff base from this compound would introduce an imine functionality, which can be further modified, for instance, by reduction to a secondary amine.

General Reaction Scheme for Schiff Base Formation:

R-CHO + this compound ⇌ 5-(2-{[(E)-phenylmethylidene]amino}ethyl)-2,3-dimethoxyphenol + H₂O

Where R is an alkyl or aryl group.

Research on the synthesis of Schiff bases from 2,5-dimethoxybenzaldehyde (B135726) and aminophenols has demonstrated that these reactions can proceed under mild conditions. researchgate.net Similar reactivity is expected for this compound with various aldehydes.

Aldehyde/KetoneReaction ConditionsExpected Schiff Base Product
Benzaldehyde (B42025)Reflux in Ethanol (B145695)5-(2-{[(E)-phenylmethylidene]amino}ethyl)-2,3-dimethoxyphenol
AcetoneCatalytic acid, Dean-Stark trap2,3-Dimethoxy-5-[2-(propan-2-ylideneamino)ethyl]phenol
4-MethoxybenzaldehydeStirring in Methanol (B129727)/Water2,3-Dimethoxy-5-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)phenol

This table provides examples of potential Schiff base formation based on established chemical principles.

Cyclization Reactions and Heterocycle Formation

The primary amino group and the activated aromatic ring of this compound are suitably positioned for intramolecular cyclization reactions, leading to the formation of tetrahydroisoquinoline scaffolds. These reactions are of significant interest due to the prevalence of the isoquinoline (B145761) core in a wide range of biologically active natural products and synthetic pharmaceuticals. Two of the most important methods for achieving this transformation are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. mdpi.comresearchgate.net For this compound, this reaction would typically proceed by condensation with an aldehyde (such as formaldehyde (B43269) or its synthetic equivalents like paraformaldehyde or dimethoxymethane) to form a Schiff base intermediate. sfu.cabeilstein-journals.org Subsequent intramolecular electrophilic attack of the activated aromatic ring onto the iminium ion, formed under acidic conditions, yields the tetrahydroisoquinoline ring system. The electron-donating nature of the two methoxy groups and the hydroxyl group on the aromatic ring significantly activates it towards this electrophilic substitution, facilitating the cyclization. libretexts.org The reaction rate and yield can be influenced by the choice of acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) and reaction conditions. mdpi.com

The Bischler-Napieralski reaction provides an alternative route to isoquinoline derivatives, starting from an N-acylated β-arylethylamine. nih.govresearchgate.net In this case, this compound would first be acylated on the nitrogen atom. The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions. nih.gov This promotes cyclization through an intramolecular electrophilic aromatic substitution, forming a 3,4-dihydroisoquinoline (B110456) intermediate. mdpi.comnih.gov This intermediate can be subsequently reduced to the corresponding tetrahydroisoquinoline or oxidized to the aromatic isoquinoline. The success of the Bischler-Napieralski reaction is highly dependent on the presence of electron-donating groups on the aromatic ring, making this compound a suitable substrate. mdpi.com

ReactionReactantsKey ReagentsProduct TypeRef.
Pictet-SpenglerThis compound, Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)Tetrahydroisoquinoline mdpi.comresearchgate.netsfu.ca
Bischler-NapieralskiN-Acyl-5-(2-aminoethyl)-2,3-dimethoxyphenolDehydrating agent (e.g., POCl₃, PPA)3,4-Dihydroisoquinoline nih.govresearchgate.net

Transformations Involving Methoxy Substituents

The two methoxy groups on the aromatic ring of this compound are key determinants of its reactivity and can also be targets for chemical modification.

Selective Demethylation Studies

The selective demethylation of one or both methoxy groups in derivatives of this compound can provide access to a range of polyhydroxylated isoquinoline analogues. This is a common strategy in the synthesis of natural product analogues and in structure-activity relationship studies. The regioselectivity of demethylation is influenced by the electronic environment of each methoxy group.

In related dimethoxyisoquinoline systems, selective O-demethylation has been achieved using reagents like 48% aqueous hydrobromic acid. Studies on 6,7- and 7,8-dimethoxy-2,3-dihydro-4(1H)-isoquinolones have shown that the methoxy group at the 7-position is preferentially cleaved. researchgate.net This selectivity is attributed to the preferential protonation of the methoxy group with the highest electron density. researchgate.net In the case of a cyclized derivative of this compound, which would likely form a 5-hydroxy-6,7-dimethoxytetrahydroisoquinoline, the electronic effects of the hydroxyl and the isoquinoline nitrogen would influence the relative reactivity of the two methoxy groups towards demethylating agents. Reagents such as aluminum chloride in ether have also been used for the selective demethylation of the 5-methoxyl group in flavanones, a methodology that could potentially be applied to derivatives of the title compound. masterorganicchemistry.com

Demethylation ReagentSubstrate TypePotential ProductNotesRef.
Hydrobromic Acid (48% aq.)DimethoxyisoquinolonesHydroxy-methoxy-isoquinolonesSelective cleavage at the position of highest electron density. researchgate.net
Aluminum Chloride in EtherMethoxyflavanones5-HydroxyflavanonesSelective for the 5-methoxyl group. masterorganicchemistry.com

Influence of Methoxy Groups on Aromatic Ring Reactivity

The two methoxy groups, along with the hydroxyl group, exert a powerful activating effect on the aromatic ring, making it highly susceptible to electrophilic aromatic substitution reactions. These electron-donating groups increase the electron density of the ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. libretexts.org

This increased nucleophilicity facilitates reactions such as the Pictet-Spengler and Bischler-Napieralski cyclizations, as discussed previously, which are essentially intramolecular electrophilic aromatic substitutions. The directing effect of the substituents is also a critical factor. The hydroxyl and methoxy groups are ortho, para-directing. In the case of this compound, the position for electrophilic attack is sterically and electronically biased. The position ortho to the hydroxyl group and para to the 2-methoxy group (C-6) is the most likely site for cyclization, as it is activated by all three electron-donating groups and is sterically accessible for the formation of the new six-membered ring of the tetrahydroisoquinoline system.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of 5-(2-Aminoethyl)-2,3-dimethoxyphenol is predicted to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the two protons on the benzene (B151609) ring. The ethylamine (B1201723) side chain would present as two methylene (B1212753) (-CH2-) groups, likely as triplets due to coupling with each other. The two methoxy (B1213986) groups (-OCH3) would each appear as a sharp singlet, potentially with slightly different chemical shifts due to their different electronic environments. The protons of the primary amine (-NH2) and the phenolic hydroxyl (-OH) group are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to show ten distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized aromatic carbons from the sp³-hybridized carbons of the ethylamine side chain and the methoxy groups. The carbons bearing the methoxy and hydroxyl groups would be shifted further downfield due to the deshielding effect of the oxygen atoms.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-46.4 - 6.6d~2.01H
H-66.3 - 6.5d~2.01H
-CH₂-Ar2.6 - 2.8t~7.02H
-CH₂-N2.9 - 3.1t~7.02H
2-OCH₃3.8 - 4.0s-3H
3-OCH₃3.8 - 4.0s-3H
-NH₂Variable (1.0 - 3.0)br s-2H
-OHVariable (4.5 - 5.5)br s-1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~145 - 150
C-2~140 - 145
C-3~150 - 155
C-4~105 - 110
C-5~130 - 135
C-6~100 - 105
-CH₂-Ar~35 - 40
-CH₂-N~40 - 45
2-OCH₃~55 - 60
3-OCH₃~55 - 60

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. Key expected correlations would be between the two aromatic protons (H-4 and H-6) if any long-range coupling exists, and most importantly, between the two methylene groups of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the signals of the methoxy protons to the methoxy carbons.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Analysis for Functional Group Identification

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3200O-H stretch, N-H stretch (broad)Phenolic -OH, Amino -NH₂
3000 - 2850C-H stretch (sp³)-CH₂, -OCH₃
~3050C-H stretch (sp²)Aromatic C-H
1600 - 1450C=C stretchAromatic ring
1250 - 1000C-O stretchAryl-O-CH₃, Phenolic C-O
~1600N-H bendAmino -NH₂

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The substituted benzene ring acts as the primary chromophore. The presence of the hydroxyl and methoxy groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely show characteristic π → π* transitions for the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound (C₁₀H₁₅NO₃) is approximately 197 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 197. The most characteristic fragmentation pathway for phenethylamines is the β-cleavage of the C-C bond adjacent to the nitrogen atom, which would result in a prominent fragment ion.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Fragmentation Pathway
197[C₁₀H₁₅NO₃]⁺Molecular Ion (M⁺)
168[C₉H₁₂O₃]⁺Loss of the -CH₂NH₂ radical via benzylic cleavage
30[CH₄N]⁺Iminium ion from β-cleavage

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement of the molecular ion. The exact mass of this compound has been calculated based on its molecular formula, C₁₀H₁₅NO₃. nih.govnih.gov This theoretical exact mass serves as a benchmark for experimental verification via HRMS.

Table 1: Elemental and High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₅NO₃
Monoisotopic Mass (Da)197.10519334 nih.govnih.gov
Molecular Weight ( g/mol )197.23 nih.gov

The experimentally determined monoisotopic mass from an HRMS analysis should align with the calculated value within a narrow mass tolerance window (typically < 5 ppm), thereby confirming the elemental formula of C₁₀H₁₅NO₃ and ruling out other potential molecular formulas.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS) and employing tandem mass spectrometry (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. While specific experimental fragmentation data for this compound is not widely published, a predicted fragmentation pattern can be deduced based on the known fragmentation of phenethylamine (B48288) and mescaline analogs. nih.govpsu.eduresearchgate.netnih.govmdpi.com

Upon ionization, the primary fragmentation pathway for phenethylamines is typically the cleavage of the Cα-Cβ bond of the ethylamine side chain. This results in the formation of a stable benzylic cation. For this compound, this would lead to a prominent fragment ion corresponding to the 2,3-dimethoxy-5-hydroxybenzyl cation. Further fragmentation may involve the loss of methoxy groups or other neutral losses from the aromatic ring.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

Fragment IonPredicted m/zDescription
[M+H]⁺198.1128Protonated molecular ion
[C₉H₁₂O₃]⁺168.0786Loss of the amino group
[C₈H₉O₃]⁺153.0552Cleavage of the ethylamine side chain (benzylic cation)
[C₇H₆O₃]⁻138.0317Loss of a methyl group from the benzylic cation

It is noted that LC-MS data for this compound has been generated by Maurer/Wissenbach/Weber at Saarland University, though the specific fragmentation details are not publicly detailed. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To date, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. The successful growth of a single crystal of sufficient quality is a prerequisite for such an analysis. Should suitable crystals be obtained, X-ray diffraction would provide unequivocal proof of the compound's structure in the solid state.

Analysis of Intermolecular and Intramolecular Interactions

A hypothetical crystal structure of this compound would likely be stabilized by a network of intermolecular and intramolecular hydrogen bonds. The phenolic hydroxyl group and the primary amino group are both excellent hydrogen bond donors, while the oxygen atoms of the methoxy groups and the hydroxyl group can act as hydrogen bond acceptors. Intramolecular hydrogen bonding could potentially occur between the phenolic hydroxyl group and an adjacent methoxy group. The analysis of these interactions is crucial for understanding the compound's solid-state packing and physical properties.

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. Based on established methods for the analysis of mescaline and other phenethylamine alkaloids, a robust reversed-phase HPLC (RP-HPLC) method can be proposed. tandfonline.comnih.govnih.govtandfonline.comresearchgate.netresearchgate.net

A typical RP-HPLC setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an ion-pairing agent or the use of a buffer at an acidic pH can improve the peak shape and retention of the basic amino group. tandfonline.comtandfonline.com

Table 3: Proposed HPLC Method for the Analysis of this compound

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 25 °C

This method would be suitable for determining the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. It can also be used to track the consumption of starting materials and the formation of the product during a chemical reaction, allowing for optimization of reaction conditions.

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

Thin-layer chromatography (TLC) is a widely utilized analytical technique in synthetic chemistry, valued for its simplicity, speed, and cost-effectiveness. It plays a crucial role in the qualitative monitoring of chemical reactions, allowing chemists to track the consumption of starting materials and the formation of products. Furthermore, TLC is an effective tool for the preliminary screening of compounds and the optimization of reaction conditions. In the context of the synthesis and analysis of this compound, TLC serves as an indispensable method for real-time reaction monitoring and for the initial characterization of the product.

The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between the stationary phase (a solid adsorbent coated on a plate) and the mobile phase (a solvent or a mixture of solvents). ualberta.calibretexts.org For polar compounds like this compound, which contains both a basic amino group and an acidic phenolic hydroxyl group, as well as two methoxy groups, its interaction with the stationary and mobile phases will dictate its retention factor (Rƒ). The Rƒ value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.org

While specific research detailing the TLC analysis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar phenethylamines. Research on various 2,5-dimethoxyphenethylamine analogues provides a solid foundation for predicting the chromatographic behavior of this compound. maps.org

Stationary Phase

For the analysis of polar and basic compounds such as phenethylamines, the most common stationary phase is silica (B1680970) gel 60 F254. maps.orgcore.ac.uk The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of compounds under UV light at 254 nm. The slightly acidic nature of silica gel can lead to strong interactions with basic amines, which may sometimes result in tailing of the spots. This can often be mitigated by the addition of a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, to the mobile phase. rjpbcs.com

Mobile Phase Composition

The choice of the mobile phase is critical for achieving good separation in TLC. sigmaaldrich.com The polarity of the solvent system must be optimized to ensure that the Rƒ values of the compounds of interest fall within a suitable range, typically between 0.2 and 0.8. ualberta.ca For phenethylamines, a variety of solvent systems have been employed. A study on six 2,5-dimethoxyphenethylamine analogues explored several mobile phase compositions, the details of which are presented in the table below. maps.org Given the structural similarities, these solvent systems are expected to be applicable to the analysis of this compound.

Developing Solvent SystemComposition (v/v/v)
1 Chloroform : Methanol (9 : 1)
2 Ethyl acetate (B1210297) : Methanol : Aqueous Ammonia (85 : 10 : 5)
3 n-Hexane : Acetone (1 : 1)
4 Toluene : Diethyl ether (1 : 1)
5 Cyclohexane : Toluene : Diethylamine (B46881) (75 : 15 : 10)
6 Methanol : Aqueous Ammonia (100 : 1.5)
7 Acetone

Table 1: Mobile phase systems used for the TLC analysis of phenethylamine analogues. maps.org

The polarity of these systems ranges from relatively non-polar (e.g., n-Hexane:Acetone) to highly polar (e.g., Methanol:Aqueous Ammonia). The presence of a basic additive like aqueous ammonia or diethylamine in some systems is crucial for obtaining well-defined spots for basic amines by preventing their strong adsorption to the acidic silica gel. maps.org

Visualization Techniques

Since this compound and its precursors are typically colorless, various visualization techniques are required to locate the spots on the TLC plate.

UV Light: As the compound contains an aromatic ring, it can be visualized under UV light at 254 nm on a silica gel 60 F254 plate, where it will appear as a dark spot against a fluorescent green background. maps.org Some compounds may also exhibit fluorescence under UV light at 365 nm.

Iodine Vapor: Exposing the developed TLC plate to iodine vapor is a common and non-destructive method. Iodine reversibly adsorbs onto the spots of organic compounds, rendering them visible as brown stains.

Ninhydrin (B49086): This reagent is highly specific for primary and secondary amines. Upon heating after spraying with a ninhydrin solution, primary amines typically yield a characteristic purple or violet color (Ruhemann's purple). core.ac.uk This makes it an excellent choice for visualizing this compound.

Fluorescamine (B152294): Spraying the plate with a fluorescamine solution and then observing under UV light at 365 nm is another sensitive method for detecting primary amines. maps.org

Ferric Chloride: The phenolic hydroxyl group in this compound allows for visualization with a ferric chloride spray, which typically produces a distinct color (often blue, green, or violet) with phenols.

Application in Reaction Monitoring

In a typical synthesis of this compound, for instance, through the reduction of a corresponding nitro or cyano precursor, TLC is an invaluable tool to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, one can observe the gradual disappearance of the starting material spot and the appearance of the product spot. rjpbcs.com The choice of the mobile phase should be such that there is a clear separation between the Rƒ values of the starting material and the product. Due to the introduction of the polar amino group, this compound is expected to have a lower Rƒ value (i.e., be more retained on the silica gel) than its less polar precursors, such as a corresponding nitrostyrene (B7858105) or phenylacetonitrile (B145931) derivative.

Illustrative Rƒ Values of Related Phenethylamines

To provide a more concrete understanding, the following table presents the Rƒ values for several phenethylamine analogues in the previously mentioned solvent systems. These values can serve as a useful guide for estimating the chromatographic behavior of this compound. It is anticipated that due to the presence of the additional polar hydroxyl group, the Rƒ values for this compound would be generally lower than those of the 2,5-dimethoxyphenethylamine analogues listed below.

CompoundRƒ in System 1Rƒ in System 2Rƒ in System 3Rƒ in System 4Rƒ in System 5Rƒ in System 6Rƒ in System 7
2C-H 0.600.460.620.530.630.580.65
2,5-DMA 0.580.500.590.510.610.560.63
2C-B 0.650.520.680.580.690.620.70
DOB 0.630.550.660.560.670.600.68
2C-I 0.670.540.700.600.710.640.72
DOI 0.650.570.680.580.690.620.70

Table 2: Rƒ values of selected 2,5-dimethoxyphenethylamine analogues on silica gel 60 F254 plates. maps.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, spectroscopic properties, and reactivity of molecules. For 5-(2-Aminoethyl)-2,3-dimethoxyphenol, these methods can provide significant insights.

DFT calculations are instrumental in understanding the electronic environment of this compound. By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which various properties can be derived. The choice of functional and basis set is crucial for accuracy; for phenethylamine (B48288) systems, hybrid functionals like B3LYP combined with a Pople-style basis set such as 6-31G(d) or larger, are commonly employed to balance computational cost and accuracy. tandfonline.com

The electronic structure of this compound is characterized by the interplay between the electron-donating methoxy (B1213986) and hydroxyl groups and the aromatic phenyl ring, as well as the flexible aminoethyl side chain. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly influenced by the hydroxyl and methoxy substituents. The LUMO, conversely, would likely be distributed over the aromatic system, representing the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: These are hypothetical values based on typical results for similar phenethylamines and would require specific calculations for validation.)

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-0.5 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment~2.5 DReflects the overall polarity of the molecule, arising from the electronegative oxygen and nitrogen atoms.

DFT calculations are highly effective in predicting various spectroscopic data, which can be used to corroborate experimental findings. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool in structure elucidation. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. researchgate.net These predictions, when compared with experimental spectra, can confirm the molecular structure and stereochemistry.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These calculations help in assigning the vibrational modes of the molecule to specific functional groups, such as the O-H stretch of the phenol, the N-H bends of the amine, and the C-O stretches of the methoxy groups.

DFT is also a powerful tool for investigating potential reaction mechanisms involving this compound. For example, the mechanism of metabolic reactions, such as N-methylation or oxidation, can be explored. nih.gov By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The calculated activation energies (the energy difference between the reactants and the transition state) provide insights into the feasibility and kinetics of a proposed reaction pathway. nih.gov For instance, the SN2 mechanism of methyl transfer from a donor molecule to the amino group of this compound could be modeled to understand its enzymatic or chemical methylation. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and intermolecular interactions of this compound over time.

The flexible ethylamine (B1201723) side chain of this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy conformers. mdpi.com This is typically achieved through systematic or stochastic searches of the torsional angles of the rotatable bonds. The relative energies of these conformers can be calculated using quantum mechanics or molecular mechanics force fields. acs.org

For phenethylamines, a key conformational feature is the orientation of the amino group relative to the phenyl ring, which can be either gauche or anti. daneshyari.com Intramolecular interactions, such as hydrogen bonding between the amino group and the methoxy or hydroxyl groups, can significantly influence the conformational preferences. acs.org The resulting potential energy surface (PES) provides a map of the energy as a function of the molecule's geometry, with stable conformers residing in the energy minima.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: These values are illustrative and based on general findings for phenethylamines. Specific calculations are required for this molecule.)

ConformerDihedral Angle (Car-Car-Cα-Cβ)Relative Energy (kcal/mol)Key Intramolecular Interaction
Gauche 1~60°0.0 (most stable)Potential H-bond between NH₂ and ortho-methoxy group.
Gauche 2~-60°0.2Potential H-bond between NH₂ and other ortho-methoxy group.
Anti180°1.5Extended conformation with minimal steric hindrance.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a simulated environment, such as in a solvent like water. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. From this trajectory, various properties can be analyzed, including how the molecule interacts with its surroundings through non-covalent forces like hydrogen bonds and van der Waals interactions.

For example, an MD simulation of this compound in water would reveal the dynamics of hydrogen bonding between the molecule's hydroxyl and amino groups and the surrounding water molecules. It would also show the conformational fluctuations of the molecule in solution. This type of simulation is crucial for understanding the molecule's solvation and its general interaction patterns in a biological medium, without probing specific receptor binding events.

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules and predicting their behavior in chemical reactions and interactions. For this compound, such investigations offer a mechanistic lens through which to examine how its structural components influence its reactivity and its ability to engage in non-pharmacological molecular recognition events.

Correlation of Structural Features with Chemical Reactivity

The chemical reactivity of this compound is fundamentally governed by the interplay of its three key structural motifs: the phenolic hydroxyl group, the two methoxy groups, and the aminoethyl side chain, all attached to a benzene (B151609) ring. Computational studies on substituted aromatic compounds provide a framework for understanding these influences. ajpchem.org

The electron-donating nature of the hydroxyl and methoxy substituents significantly activates the aromatic ring towards electrophilic substitution reactions. nih.gov The oxygen atoms in these groups possess lone pairs of electrons that can be delocalized into the ring system, increasing the electron density at the ortho and para positions relative to the activating groups. In the case of this compound, the positions ortho and para to the powerful hydroxyl activator are of particular interest.

The relative positioning of the substituents is also crucial. The 2,3-dimethoxy arrangement, along with the hydroxyl group at position 1 (assuming standard numbering where the ethylamine is at position 5), creates a specific electron density distribution and steric environment around the ring. Computational models, such as those employing Density Functional Theory (DFT), can quantify these effects by calculating parameters like molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) energies. nsps.org.ngnih.gov These calculations can predict the most likely sites for electrophilic attack or nucleophilic interaction.

The following table summarizes the key structural features of this compound and their expected impact on its chemical reactivity, based on established principles of organic chemistry and computational studies of analogous structures. ajpchem.orgwikipedia.org

Structural FeatureExpected Influence on Reactivity
Phenolic Hydroxyl GroupStrong activating group, directing electrophilic substitution to ortho and para positions. Acidic proton can be abstracted by bases.
2,3-Dimethoxy GroupsActivating groups, increasing electron density of the aromatic ring. Contribute to steric hindrance around the substitution sites.
Aminoethyl Side ChainBasic primary amine, can be protonated. The ethyl spacer insulates the ring from the full electron-withdrawing effect of a protonated amine.
Aromatic RingNucleophilic character enhanced by activating substituents. Can undergo electrophilic aromatic substitution.

Insights into Molecular Recognition of Analogues (non-pharmacological)

Molecular recognition in a non-pharmacological context refers to the specific, non-covalent interactions between a molecule and another chemical entity, such as a surface, a synthetic receptor, or another molecule in solution, not aimed at a therapeutic effect. For analogues of this compound, these interactions are driven by the same structural features that dictate their reactivity.

The hydroxyl and methoxy groups are capable of acting as hydrogen bond donors and acceptors, respectively. The amino group is also a potent hydrogen bond donor, and in its protonated form, it can engage in strong electrostatic interactions. These capabilities are fundamental to how these molecules might be recognized by synthetic hosts or bind to surfaces. For example, studies on the complexation of phenethylamine derivatives with synthetic cyclophane hosts in aqueous media have demonstrated that host-guest complex formation is facilitated by hydrogen bonding and electrostatic interactions between the host's recognition sites and the guest's functional groups. youtube.com

Computational modeling can simulate the docking of these molecules into cavities or onto surfaces, predicting the preferred binding modes and interaction energies. Such studies on substituted phenethylamines have shown that steric properties, as much as electrostatic effects, can be critical determinants in molecular recognition. nih.gov The size and orientation of the methoxy groups, for instance, can either promote or hinder the optimal alignment for interaction with a recognition site.

The table below outlines the potential non-covalent interactions that analogues of this compound can participate in, which form the basis of their non-pharmacological molecular recognition.

Interaction TypeContributing Structural Feature(s)Example of Non-Pharmacological Recognition
Hydrogen BondingHydroxyl group (donor/acceptor), Methoxy groups (acceptor), Amino group (donor)Binding to silica (B1680970) surfaces, complexation with crown ethers or cyclodextrins.
Electrostatic InteractionsProtonated amino group (cationic)Ion-pairing with anionic species, interaction with negatively charged surfaces.
π-π StackingAromatic ringSelf-assembly in solution, interaction with graphitic surfaces or other aromatic systems.
Van der Waals ForcesEntire molecule, particularly the ethyl and methyl groupsGeneral intermolecular adhesion and packing in condensed phases.

Exploration of Biochemical and Mechanistic Interactions Non Clinical Focus

Enzymatic Interaction Profiles (Mechanism-Oriented)

There is no specific information available regarding the enzymatic interaction profile of 5-(2-Aminoethyl)-2,3-dimethoxyphenol. Research on related but structurally distinct molecules provides a general context for how phenolic compounds interact with enzymes. For instance, laccases, a type of multi-copper oxidase, are known to have broad substrate specificity, oxidizing a wide array of phenolic compounds. Their activity is highly dependent on the redox potential and the substitution pattern on the aromatic ring. Laccases from different sources exhibit varying affinities for substrates like 2,6-dimethoxyphenol (B48157) and guaiacol. Similarly, O-methyltransferases (OMTs) are a diverse family of enzymes that catalyze the transfer of a methyl group to hydroxyl groups on flavonoids and other phenylpropanoids, with substrate specificity being a key characteristic of different OMTs. However, no studies have specifically tested this compound as a substrate for these or other enzyme systems.

Substrate Specificity in Model Enzyme Systems (e.g., Laccase, O-Methyltransferases)

Specific data on the substrate specificity of this compound in model enzyme systems such as laccase or O-methyltransferases could not be located. Laccases are known to oxidize various phenolic substrates, with their efficiency often correlating with the electronic properties of the substituents on the phenol (B47542) ring. For example, laccases readily oxidize 2,6-dimethoxyphenol. Plant O-methyltransferases display high substrate and regioselectivity, often targeting specific hydroxyl groups on flavonoid rings. Without experimental data, it is not possible to determine if the unique 2,3-dimethoxy and 5-(2-aminoethyl) substitution pattern of the target compound would make it a viable substrate for these enzymes.

Kinetic Studies of Enzymatic Transformations

No kinetic studies detailing the enzymatic transformation of this compound have been published. Such studies would require experimental data to determine parameters like the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), which are fundamental for understanding the efficiency and mechanism of an enzyme-catalyzed reaction.

Role as a Chemical Probe for Enzyme Active Site Characterization

There is no evidence in the scientific literature to suggest that this compound has been utilized as a chemical probe for characterizing enzyme active sites. Chemical probes are typically designed with specific reactive groups that can covalently bind to active site residues, allowing for identification and characterization. The structure of this compound does not inherently possess the features commonly associated with such probes.

Pathways of Phenolic Compound Oxidation

The oxidation of phenolic compounds can proceed through various mechanisms, which are influenced by the compound's structure and the oxidant involved. While general principles of phenolic oxidation are well-established, specific pathways for this compound have not been investigated.

Radical Scavenging Mechanisms (Hydrogen Atom Transfer, Single Electron Transfer)

Phenolic compounds are known to act as antioxidants by scavenging free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The efficiency of these mechanisms is dictated by factors like bond dissociation enthalpy and ionization potential. The presence of both hydroxyl and amino groups, as well as two methoxy (B1213986) groups on the aromatic ring of this compound, suggests it could possess radical scavenging activity. However, specific experimental or computational studies to confirm and quantify this activity and elucidate the dominant mechanism (HAT vs. SET) are absent from the literature.

Polymerization Initiated by Oxidative Processes

Oxidative processes, often enzyme-catalyzed (e.g., by laccases or peroxidases), can lead to the polymerization of phenolic compounds. This occurs through the coupling of phenoxy radicals formed during oxidation. For example, the enzymatic oxidative polymerization of other methoxyphenols has been studied for the synthesis of environmentally benign phenolic resins. The specific polymerization behavior of this compound under oxidative conditions has not been reported. The presence of the aminoethyl side chain could significantly influence the polymerization process, potentially leading to different polymer structures compared to simpler phenols.

Role as a Synthetic Intermediate in Biosynthetic Pathways of Related Natural Products

The structural motif of a phenylethylamine embedded within this compound suggests its potential as a precursor or intermediate in the biosynthesis of certain classes of natural products, particularly alkaloids. While direct evidence for its participation is not extensively documented, its structural similarity to known biosynthetic precursors allows for the formulation of hypothetical pathways.

Hypothetical Pathways in Alkaloid Biosynthesis

The core structure of this compound, a substituted phenylethylamine, is a fundamental building block in the biosynthesis of a wide array of isoquinoline (B145761) alkaloids. egpat.comfrontiersin.orgkegg.jp In plants, these pathways typically originate from the amino acid tyrosine, which is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.orgkegg.jp The condensation of these two molecules, catalyzed by norcoclaurine synthase, forms the central benzylisoquinoline scaffold. frontiersin.org

Given this established biosynthetic framework, it is plausible to hypothesize that this compound, or a closely related derivative, could serve as a precursor in analogous pathways. Specifically, it could be involved in the formation of phenethylisoquinoline alkaloids. nih.gov The biosynthesis of these alkaloids involves the condensation of a phenylethylamine derivative with a phenylacetaldehyde derivative. nih.gov

Furthermore, the dimethoxy-substitution pattern on the aromatic ring is a common feature in many complex alkaloids, often resulting from the action of O-methyltransferases. The aminoethyl side chain is the key component that would participate in the characteristic Pictet-Spengler condensation reaction to form the heterocyclic ring system of the isoquinoline core.

Bisbenzylisoquinoline alkaloids (BIAs) are another class of natural products where a molecule like this compound could theoretically be involved. researchgate.netmdpi.comnih.govnih.gov The biosynthesis of these dimeric alkaloids proceeds through the oxidative coupling of two benzylisoquinoline monomers. nih.gov The specific methoxy and hydroxyl substitution patterns on the aromatic rings of the monomeric units are critical for the regioselectivity of the coupling reaction, which is often catalyzed by cytochrome P450 enzymes. mdpi.com

Alkaloid Class General Precursors Key Biosynthetic Step Potential Role of this compound
Benzylisoquinoline AlkaloidsTyrosine, DopaminePictet-Spengler condensationAs a substituted phenylethylamine precursor
Phenethylisoquinoline AlkaloidsPhenylethylamine derivative, Phenylacetaldehyde derivativePictet-Spengler condensationDirect precursor in the condensation step
Bisbenzylisoquinoline AlkaloidsBenzylisoquinoline monomersOxidative couplingPrecursor to the monomeric units

Involvement in Lignin Degradation Research Models

Lignin, a complex aromatic polymer, is a major component of plant cell walls. rsc.org Its degradation is a critical process in carbon cycling and has significant biotechnological interest. The enzymatic degradation of lignin is primarily carried out by peroxidases and laccases, which are secreted by certain fungi and bacteria. mdpi.comnih.govmdpi.com

In laboratory settings, research into the mechanisms of lignin degradation often employs model compounds that represent the various subunits and linkage types found in the lignin polymer. nih.gov These model compounds are typically simple phenolic molecules that can be readily oxidized by ligninolytic enzymes. mdpi.comnih.govmdpi.com

Given its phenolic nature, this compound could serve as a model substrate in studies of lignin degradation. Laccases, for instance, are known to oxidize a broad range of phenolic substrates. mdpi.comnih.govmdpi.com The enzymatic oxidation of a phenolic compound like this compound would likely proceed via a one-electron transfer to the enzyme's active site, generating a phenoxy radical. nih.gov This radical can then undergo a variety of non-enzymatic reactions, including polymerization through radical-radical coupling, or further oxidation. nih.govlidsen.com

The presence of the aminoethyl side chain could also be of interest in these model studies, as it introduces a site for potential secondary reactions following the initial oxidation of the phenolic ring. The study of how such substituted phenols are transformed by ligninolytic enzymes can provide valuable insights into the complex chemistry of lignin degradation and the potential for valorization of lignin-derived phenolic compounds. nih.govmagritek.comnih.gov

Enzyme Class General Substrates Reaction Mechanism Potential Application of this compound
LaccasesPhenols, anilinesOne-electron oxidation to form radicalsModel substrate to study enzymatic oxidation and subsequent radical reactions
PeroxidasesPhenols, various aromatic compoundsH₂O₂-dependent oxidationSubstrate to investigate peroxidase-mediated degradation pathways

Molecular Interactions with Biomolecules (excluding clinical or safety outcomes)

The chemical structure of this compound, featuring a nucleophilic aromatic ring, hydroxyl groups, and a primary amine, suggests the potential for various interactions with biological macromolecules. These interactions are explored here from a purely mechanistic and theoretical standpoint, without consideration of clinical or toxicological outcomes.

DNA Alkylation and Cross-linking Mechanisms (in vitro, theoretical)

While not a classical alkylating agent, this compound could potentially interact with DNA through metabolic activation to a more reactive species. The phenolic ring can be oxidized, either enzymatically (e.g., by cytochrome P450 enzymes or peroxidases) or chemically, to form a reactive quinone or semiquinone radical. nih.govresearchgate.net

Quinones are known to be electrophilic and can react with nucleophilic sites in DNA, such as the N7 and C8 positions of guanine and the N3 of adenine. nih.gov This covalent binding results in the formation of DNA adducts. nih.govnih.govoup.comacs.org The formation of such adducts can, in principle, interfere with DNA replication and transcription. nih.gov

Furthermore, the generation of reactive oxygen species (ROS) during the redox cycling of the quinone-hydroquinone pair can lead to oxidative DNA damage. nih.govnih.govmdpi.com This can manifest as single- or double-strand breaks in the DNA backbone. nih.govresearchgate.net

The aminoethyl side chain could also play a role. If the molecule were to be activated to a bifunctional electrophile, it could potentially act as a DNA cross-linking agent, forming covalent bonds with two different nucleobases, either on the same strand (intrastrand) or on opposite strands (interstrand). However, the formation of such a bifunctional intermediate from this compound is speculative and would require a specific set of metabolic transformations.

Interaction Type Proposed Mechanism Potential Reactive Species Target Sites on DNA
DNA AdductionNucleophilic attack by DNA bases on an electrophilic metaboliteQuinone, semiquinone radicalN7 and C8 of guanine, N3 of adenine
Oxidative DamageGeneration of ROS through redox cyclingSuperoxide, hydroxyl radicalDNA backbone, all bases
Cross-linking (Theoretical)Covalent linkage of two DNA bases by a bifunctional metaboliteHypothetical bifunctional electrophileGuanine N7, other nucleophilic sites

Interactions with Proteins as a Scaffold for Modification

The functional groups present in this compound make it a potential candidate for use as a scaffold for protein modification. nih.govnih.gov Covalent modification of proteins with small molecules is a widely used strategy in biochemistry and biotechnology to alter protein function, introduce new properties, or for labeling purposes. nih.govmdpi.com

The primary amine of the aminoethyl side chain is a nucleophile that can be targeted by various amine-reactive chemical reagents. For instance, it could be acylated by N-hydroxysuccinimide (NHS) esters or react with aldehydes and ketones via reductive amination. cellmosaic.com This would allow for the conjugation of other molecules to the protein through the this compound scaffold.

Conversely, the phenolic ring can be activated to become electrophilic, as described in the previous section. Oxidation to a quinone would create a Michael acceptor that could react with nucleophilic amino acid side chains, such as the thiol group of cysteine or the ε-amino group of lysine. mdpi.comnih.gov This type of reaction is a known mechanism for the covalent modification of proteins by polyphenols. nih.govresearchgate.net

The ability of this molecule to potentially react through either its amine or its phenolic moiety (upon activation) raises the possibility of its use as a cross-linking agent to link two different proteins or to introduce specific functionalities into a single protein. nih.gov

Functional Group Reaction Type Target Amino Acid Residues Potential Application
Aminoethyl groupNucleophilic attackLysine (via amine-reactive reagents)Conjugation, labeling
Phenolic hydroxyls (after oxidation)Michael additionCysteine, LysineCovalent modification, cross-linking

Applications As a Chemical Scaffold and in Materials Science Research

Building Block in Complex Organic Synthesis

The reactivity of the aromatic ring, coupled with the nucleophilicity of the aminoethyl side chain, positions 5-(2-Aminoethyl)-2,3-dimethoxyphenol as a key starting material for constructing complex molecular architectures, particularly those found in biologically active compounds.

The structure of this compound is ideally suited for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems, most notably tetrahydroisoquinolines (THIQs). THIQs are a core structural motif in a vast number of alkaloids and pharmacologically active agents. The primary routes to these systems from phenethylamine (B48288) precursors are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. frontiersin.org The electron-donating hydroxyl and methoxy (B1213986) groups on the aromatic ring of this compound activate it towards this electrophilic attack, facilitating the reaction under relatively mild conditions. frontiersin.org This reaction is a powerful tool for creating the THIQ skeleton with high efficiency and has been widely used in the synthesis of natural products and their analogues. researchgate.net

The Bischler-Napieralski reaction provides an alternative pathway to a related heterocyclic system, 3,4-dihydroisoquinoline (B110456). researchgate.netacs.org This reaction involves the acylation of the primary amine of the phenethylamine, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.netacs.org The resulting dihydroisoquinoline can be readily reduced to the corresponding tetrahydroisoquinoline. The choice between these two synthetic strategies allows chemists to access a diverse range of substituted heterocyclic products.

Table 1: Key Cyclization Reactions for Heterocycle Synthesis

Reaction NameReactant(s)Key Reagents/ConditionsProduct TypeSignificance
Pictet-Spengler β-Arylethylamine + Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA), often with heating. frontiersin.orgnih.govTetrahydroisoquinoline (THIQ)Direct, high-yield route to THIQs; widely used in alkaloid synthesis. researchgate.netnih.gov
Bischler-Napieralski N-Acyl-β-arylethylamineDehydrating agent (e.g., POCl₃, P₂O₅), refluxing in an inert solvent. researchgate.netacs.org3,4-DihydroisoquinolineAccesses a different oxidation state, which can be further reduced or functionalized. researchgate.net

The tetrahydroisoquinoline and β-carboline frameworks derived from phenethylamine precursors are central to numerous classes of natural products, particularly alkaloids. frontiersin.orgacs.orgresearchgate.net While a specific total synthesis employing this compound as a starting material is not prominently documented in publicly accessible literature, its structural similarity to key intermediates in established syntheses underscores its potential. For instance, dimethoxyphenethylamine derivatives are common precursors in the synthesis of isoquinoline (B145761) alkaloids. elsevierpure.comrsc.orgnorthwestern.edu

The strategic placement of the hydroxyl and methoxy groups on the aromatic ring of this compound allows for the synthesis of analogues of natural products with specific substitution patterns. These patterns are crucial for modulating biological activity. For example, substituted THIQs are investigated as inhibitors of enzymes like phenylethanolamine N-methyltransferase or as core components of complex antitumor agents. orientjchem.orgacs.org The ability to use this compound to build complex polycyclic scaffolds makes it a valuable tool in medicinal chemistry and drug discovery. mdpi.comrsc.org

Integration into Functional Materials

The functional groups of this compound also lend themselves to applications in materials science. The catechol-like moiety (the adjacent hydroxyl and methoxy groups, which can be demethylated to a true catechol) and the primary amine are particularly useful for polymerization, surface modification, and metal chelation. While direct applications of this specific molecule are not widely reported, its potential can be inferred from extensive research on structurally related compounds like dopamine (B1211576).

Compounds containing catechol functionalities, such as dopamine, are well-known for their ability to undergo oxidative self-polymerization in mild, slightly alkaline aqueous conditions to form polydopamine (PDA). frontiersin.orgresearchgate.netnih.gov This process is inspired by the adhesive proteins found in mussels. elsevierpure.com Given its structure, this compound could potentially undergo a similar polymerization.

The resulting polymer would be rich in functional groups (phenolic hydroxyls, amines) that can serve as reactive handles for further chemical modification. Such catechol-containing polymers are known for their exceptional adhesive properties, allowing them to form conformal coatings on a wide variety of substrates, from metals and ceramics to other polymers. frontiersin.orgorientjchem.org These coatings can enhance biocompatibility, provide anti-fouling surfaces, or act as a primer layer for subsequent functionalization. elsevierpure.com

The catechol group is an excellent bidentate ligand for a wide range of metal ions. The two adjacent oxygen atoms can form stable five-membered chelate rings with transition metals. Porous organic polymers functionalized with catechol units have been synthesized and used to bind metal ions like Cu(II), Mg(II), and Mn(II). northwestern.edu These metalated polymers show potential in applications such as gas storage and catalysis. northwestern.edu

Similarly, this compound, either as a free molecule or incorporated into a larger structure, could serve as a ligand. The resulting metal complexes could be explored for catalytic activity. The field of transition metal catalysis for synthesizing valuable chemical motifs like 2-arylethylamines is vast and continually evolving, with ligand design playing a pivotal role. chiba-u.jpmdpi.comnih.govacs.org While this specific molecule is not a conventional ligand, its ability to chelate metals could be harnessed to create novel catalytic systems, potentially immobilized on a support.

The strong binding affinity of catechol groups for metal oxide surfaces is a cornerstone of their use in creating hybrid materials. acs.org This property allows molecules like dopamine to act as a universal linker, anchoring organic layers to inorganic nanoparticles. acs.orgrsc.org For example, polydopamine is frequently used to coat iron oxide, gold, or silica (B1680970) nanoparticles. nih.govresearchgate.net

This surface modification serves several purposes:

Stabilization: It prevents the aggregation of nanoparticles in solution.

Functionalization: The PDA layer provides reactive sites (amines, catechols) for covalently attaching other molecules, such as polymers, drugs, or targeting ligands. researchgate.netrsc.org

Biocompatibility: PDA coatings can improve the biocompatibility of inorganic nanoparticles for biomedical applications. researchgate.net

By analogy, this compound could be used to functionalize nanoparticle surfaces, creating stable, well-defined organic-inorganic hybrid materials for applications in catalysis, sensing, and nanomedicine. acs.org

Table 2: Potential Applications in Materials Science (by Analogy to Catecholamines)

Application AreaFunctional Group(s)Underlying PrinciplePotential Material/Product
Polymer Synthesis Catechol, AmineOxidative self-polymerization. researchgate.netnih.govAdhesive coatings, functional polymer nanoparticles.
Catalysis Research CatecholChelation of transition metal ions. northwestern.eduHeterogeneous catalysts, metalated porous polymers.
Hybrid Materials CatecholStrong adhesion to inorganic surfaces (e.g., metal oxides). acs.orgnih.govSurface-functionalized nanoparticles, organic-inorganic composites.

Future Directions in Research on 5 2 Aminoethyl 2,3 Dimethoxyphenol

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is a paramount objective in modern chemical synthesis. researchgate.netajpsonline.com Future research on 5-(2-Aminoethyl)-2,3-dimethoxyphenol will likely focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign. researchgate.net Key areas of exploration will include the use of renewable starting materials, the reduction of hazardous waste, and the implementation of energy-efficient reaction conditions. ajpsonline.com

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future methodologies could explore biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions. nih.gov Additionally, the principles of atom economy, which seek to maximize the incorporation of all materials used in the process into the final product, will be a guiding factor in the design of new synthetic pathways. researchgate.net The development of solvent-free or aqueous-based reaction systems will also be a critical step towards creating more sustainable manufacturing processes for this compound. esrapublications.com

Synthetic StrategyPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced wasteIdentification and engineering of suitable enzymes
Atom Economy Maximized resource utilization, minimal byproduct formationDesign of novel reaction pathways
Green Solvents Reduced environmental impact, improved safetyExploration of aqueous and solvent-free reaction media

Advanced Mechanistic Elucidation of Biochemical Transformations

Understanding the biochemical fate of this compound within biological systems is crucial for harnessing its potential therapeutic applications and for anticipating its metabolic profile. As a substituted phenethylamine (B48288), it is likely metabolized by monoamine oxidase (MAO) and other enzymes involved in neurotransmitter catabolism. wikipedia.org Future research should aim to provide a detailed mechanistic understanding of these transformations.

Rational Design of Derivatives through Computational Chemistry

Computational chemistry offers a powerful toolkit for the rational design of novel derivatives of this compound with tailored properties. koreascience.kr By employing techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can predict the binding affinity and functional activity of new analogs at various biological targets. biomolther.orgnih.gov

Future research will likely focus on designing derivatives with enhanced selectivity for specific receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, to optimize their therapeutic effects while minimizing off-target interactions. biomolther.orgbiomolther.org Computational models can be used to explore the impact of various structural modifications on the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources.

Computational TechniqueApplication in Derivative DesignDesired Outcome
Molecular Docking Predicting binding modes and affinities to target proteins. koreascience.krEnhanced target selectivity and potency.
QSAR Correlating chemical structure with biological activity. biomolther.orgIdentification of key structural features for desired activity.
ADME Modeling Predicting pharmacokinetic properties. researchgate.netImproved bioavailability and metabolic stability.

Exploration of Novel Material Science Applications and Engineering Approaches

The phenolic and amine functionalities of this compound make it an intriguing candidate for applications in material science. Polyphenolic compounds have been investigated for their ability to be incorporated into polymers, potentially enhancing their mechanical and functional properties. mdpi.comvinatiorganics.com The antioxidant nature of the phenol (B47542) group could be exploited to create materials with improved stability against oxidative degradation. nih.gov

Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. nih.govmdpi.com Its structure could be leveraged to develop functional materials, such as biocompatible hydrogels for tissue engineering or as a component in advanced coatings and adhesives. nih.gov The amine group offers a site for further chemical modification, allowing for the grafting of the molecule onto surfaces or its integration into larger macromolecular structures, opening up possibilities for the creation of smart materials with responsive properties. researchgate.net

Q & A

Q. What are the critical safety protocols for handling 5-(2-Aminoethyl)-2,3-dimethoxyphenol in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds (e.g., 4-(2-Aminoethyl)-2-methoxyphenol), strict safety measures are required:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A eye irritation and Category 2 skin corrosion) .
  • Ventilation : Use fume hoods to prevent inhalation exposure. In case of accidental release, evacuate the area and use absorbent materials to contain spills .
  • Emergency Procedures : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash with soap and water; remove contaminated clothing immediately .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • Chromatography : HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity ≥95% .
  • Spectroscopy : 1^1H and 13^13C NMR to confirm structural integrity (e.g., methoxy group signals at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]+ ion for C10_{10}H15_{15}NO3_3: 198.11) .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Label containers with hazard warnings (e.g., GHS07) .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental fate of this compound?

  • Methodological Answer : Adopt methodologies from environmental chemistry frameworks like Project INCHEMBIOL:
  • Phase 1 (Lab) : Measure physicochemical properties (logP, pKa) to predict bioavailability. Use OECD 301 biodegradation tests to assess persistence .
  • Phase 2 (Field) : Deploy LC-MS/MS to detect compound levels in water/soil samples (LOQ: 1–20 ng/mL). Monitor degradation products via non-targeted screening .
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (OECD 202/201) to evaluate acute/chronic effects .

Q. What strategies resolve contradictory data in bioactivity studies of this compound?

  • Methodological Answer :
  • Experimental Replication : Use randomized block designs (e.g., split-split plots for dose-response variables) to minimize bias .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cellular uptake) to identify confounding factors (e.g., solvent interference) .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 2,6-dimethoxyphenol) to contextualize reactivity trends .

Q. How can LC-MS/MS be optimized for detecting this compound in complex biological matrices?

  • Methodological Answer :
  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma/urine .
  • Ionization : Employ electrospray ionization (ESI+) with optimized declustering potentials (e.g., 80 V) to enhance sensitivity.
  • Quantification : Use deuterated internal standards (e.g., d4_4-analogue) to correct matrix effects. Validate method precision (RSD <15%) and accuracy (80–120% recovery) .

Q. What synthetic routes are feasible for producing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Aminoethyl Modifications : React with acyl chlorides or sulfonating agents to generate amide/sulfonamide derivatives .
  • Methoxy Substitutions : Use demethylation (e.g., BBr3_3) or alkylation (e.g., MeI/K2_2CO3_3) to alter electron-donating effects .
  • Phenol Protection : Temporarily protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) ethers during multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.